3-Chloro-5-fluorobenzylzinc bromide
Description
3-Chloro-5-fluorobenzylzinc bromide is an organozinc reagent derived from its benzyl bromide precursor, 3-chloro-5-fluorobenzyl bromide (CAS 81778-09-8), through transmetallation or direct zinc insertion . This compound features a benzene ring substituted with chlorine (3-position) and fluorine (5-position), which confer distinct electronic and steric properties. Organozinc reagents like this are pivotal in cross-coupling reactions (e.g., Negishi coupling), enabling the formation of carbon-carbon bonds in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H5BrClFZn |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-fluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
IAJCJSRAPLABJF-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)F.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-5-fluorobenzylzinc bromide typically involves the reaction of 3-Chloro-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Chloro-5-fluorobenzyl bromide+Zn→3-Chloro-5-fluorobenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded benzyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl compounds, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents due to their ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
3-Chloro-5-fluorobenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology: It can be used to synthesize biologically active compounds for pharmaceutical research.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzylzinc bromide involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the benzyl group and facilitating its nucleophilic attack on the electrophile. This results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents (Cl and F) significantly influence reactivity. Chlorine’s strong electron-withdrawing effect (via inductive withdrawal) and fluorine’s electronegativity enhance the electrophilicity of the benzylzinc bromide, making it more reactive than mono-substituted analogs. For example:
- 2-Fluorobenzylzinc bromide : The single fluorine substituent (2-position) results in moderate reactivity, suitable for less-demanding coupling reactions .
- 4-Fluorobenzylzinc bromide : The para-fluorine substituent reduces steric hindrance, favoring reactions requiring planar transition states .
- 2-Chloro-5-fluorobenzyl bromide (precursor): The meta-substituted Cl and F create a polarized aromatic system, enhancing stability and directing reactivity toward specific positions .
Table 1: Comparative Properties of Benzylzinc Bromides and Precursors
Stability and Handling
Organozinc reagents are typically air- and moisture-sensitive. However, fluorinated derivatives like this compound exhibit enhanced stability due to the strong C–F bond, similar to 5-fluoro-2-pyridylzinc bromide . In contrast, non-halogenated benzylzinc bromides require stricter inert conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
